molecular formula C21H16IN3 B595438 5-Iodo-1-trityl-1H-1,2,4-triazole CAS No. 151899-61-5

5-Iodo-1-trityl-1H-1,2,4-triazole

Cat. No.: B595438
CAS No.: 151899-61-5
M. Wt: 437.284
InChI Key: QNCJCRXIYSCNSK-UHFFFAOYSA-N
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Description

5-Iodo-1-trityl-1H-1,2,4-triazole: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an iodine atom at the 5-position and a triphenylmethyl group at the 1-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 5-Iodo-1-trityl-1H-1,2,4-triazole typically involves the halogenation of a triazole precursor. One common method is the iodination of 1-(triphenylmethyl)-1H-1,2,4-triazole using iodine or an iodine-releasing reagent such as N-iodosuccinimide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Iodo-1-trityl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Iodo-1-trityl-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodo-1-trityl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The iodine atom and the triazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biological pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar compounds to 5-Iodo-1-trityl-1H-1,2,4-triazole include other triazole derivatives such as:

  • 5-Iodo-1-(phenylmethyl)-1H-1,2,4-triazole
  • 5-Iodo-1-(p-tolylmethyl)-1H-1,2,4-triazole
  • 5-Iodo-1-(naphthylmethyl)-1H-1,2,4-triazole

These compounds share the triazole core structure but differ in the substituents attached to the triazole ring. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and physical properties .

Biological Activity

5-Iodo-1-trityl-1H-1,2,4-triazole is a heterocyclic compound that has garnered attention due to its significant biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring with a trityl group and an iodine atom at the 5-position. This unique structure enhances its reactivity and biological activity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The mechanism of action of this compound involves its interaction with various biological targets. The iodine atom and the triazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound is known to exhibit:

  • Enzyme Inhibition : It can inhibit enzymes by binding to their active sites.
  • Receptor Modulation : It interacts with specific receptors, affecting downstream signaling pathways.

Antifungal Activity

This compound has demonstrated significant antifungal properties. Its ability to inhibit fungal growth makes it a candidate for developing antifungal agents. For instance, it has been shown to have higher potency against Candida albicans compared to standard antifungal drugs .

Anticancer Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit promising anticancer activities. In vitro studies have shown that compounds related to this compound can induce cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedEC50 (µM)Notes
This compoundMDA-MB-231 (breast cancer)9.7 ± 1.6High selectivity towards cancer cells
This compoundPanc-1 (pancreatic cancer)26.2 ± 1.0Lower activity compared to melanoma
5-Iodo derivativesIGR39 (melanoma)22.3 ± 2.5More cytotoxic than other tested compounds

Antibacterial Activity

The compound also exhibits antibacterial properties against various pathogens. Its structure allows it to interact with bacterial enzymes effectively:

PathogenMIC (µg/mL)Comparison with Standards
Staphylococcus aureus0.125–8Higher than ampicillin
Escherichia coli0.125–8Effective against resistant strains

Study on Anticancer Activity

In a study focusing on the synthesis of hybrid compounds containing triazole moieties, several derivatives were evaluated for their anticancer properties against human melanoma and breast cancer cell lines. The results indicated that modifications at the C5 position of the triazole ring significantly enhanced cytotoxicity against these cancer types .

Study on Antifungal Efficacy

A comparative analysis was conducted to evaluate the antifungal activity of various triazole derivatives against Candida species. The study demonstrated that compounds similar to this compound exhibited superior efficacy compared to traditional antifungals like fluconazole .

Properties

IUPAC Name

5-iodo-1-trityl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16IN3/c22-20-23-16-24-25(20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCJCRXIYSCNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NC=N4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90709959
Record name 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151899-61-5
Record name 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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